molecular formula C18H21F3N4O2 B2885186 3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034422-35-8

3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No.: B2885186
CAS No.: 2034422-35-8
M. Wt: 382.387
InChI Key: SYVLJBCMDIQFIU-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H21F3N4O2 and its molecular weight is 382.387. The purity is usually 95%.
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Biological Activity

The compound 3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C19H22F3N5O
  • Molecular Weight : 393.41 g/mol

The structure features a methoxyphenyl group and a tetrahydro-triazolo-pyridine moiety, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • Inhibition of Cancer Cell Proliferation : A derivative of the triazolo-pyridine framework was tested against human colon cancer cell lines (HCT-116 and HT-29). The results indicated a significant antiproliferative effect with IC50 values ranging from 6.587 to 11.10 µM for specific derivatives .
  • Mechanism of Action : The compound was found to induce apoptosis via the mitochondrial pathway. This was evidenced by the up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2, leading to the activation of Caspase 3 .

Other Pharmacological Effects

Beyond anticancer activity, compounds with similar structures have been investigated for various biological effects:

  • Neurokinin-3 Receptor Antagonism : Some derivatives have been identified as selective antagonists for neurokinin-3 receptors, indicating potential applications in treating conditions such as anxiety and depression .
  • Anticonvulsant Activity : Related compounds have shown promise in anticonvulsant models, suggesting that modifications to the triazolo-pyridine structure could enhance neuroprotective properties .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various triazolo derivatives against multiple cancer cell lines. The most potent compound exhibited an IC50 value of approximately 5 µM against HT-29 cells. The study concluded that structural modifications significantly affect biological activity.

CompoundCell LineIC50 (µM)Mechanism
RB7HT-296.587Apoptosis via mitochondrial pathway
RB8HCT-11611.10Induction of apoptosis

Study 2: Neurokinin Receptor Antagonism

Another investigation focused on the neurokinin receptor antagonism exhibited by certain derivatives. The findings indicated that these compounds could effectively reduce anxiety-like behaviors in animal models.

CompoundTarget ReceptorEffect
Compound ANK-3Antagonist
Compound BNK-3Antagonist

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-27-14-4-2-3-12(9-14)5-8-17(26)22-10-16-24-23-15-7-6-13(11-25(15)16)18(19,20)21/h2-4,9,13H,5-8,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVLJBCMDIQFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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